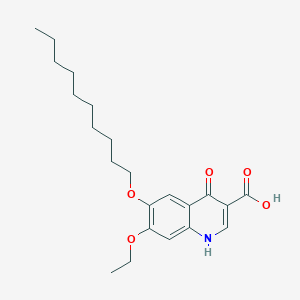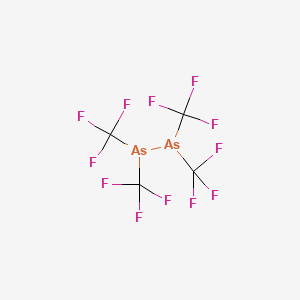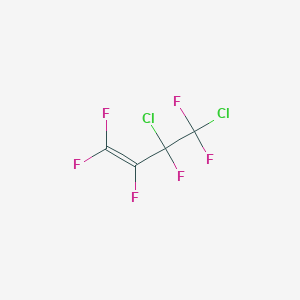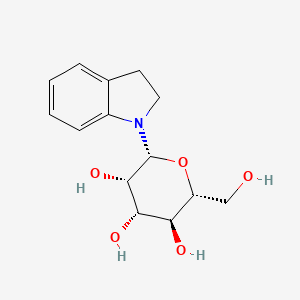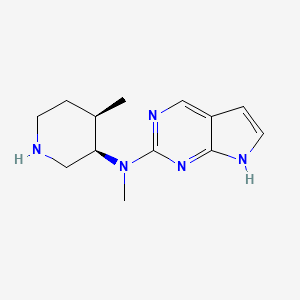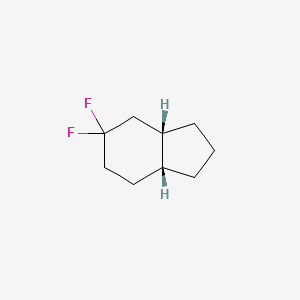
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is a fluorinated organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the molecule can significantly alter its chemical and physical properties, making it a valuable subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene typically involves the fluorination of a suitable precursor. One common method is the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired fluorinated product . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, play a critical role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Researchers are exploring its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, the fluorinated nature of the compound can enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. This makes it a promising candidate for developing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of products in various applications, including coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar bicyclic structure but lacks the fluorine atoms, resulting in different chemical and physical properties.
Mesembrine: Another bicyclic compound with different substituents, used for its psychoactive properties.
Uniqueness
The presence of fluorine atoms in (3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it unique and valuable for various applications.
Eigenschaften
Molekularformel |
C9H14F2 |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
(3aR,7aS)-6,6-difluoro-1,2,3,3a,4,5,7,7a-octahydroindene |
InChI |
InChI=1S/C9H14F2/c10-9(11)5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
ZSPDGLKQSHZRBI-SFYZADRCSA-N |
Isomerische SMILES |
C1C[C@@H]2CCC(C[C@@H]2C1)(F)F |
Kanonische SMILES |
C1CC2CCC(CC2C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)

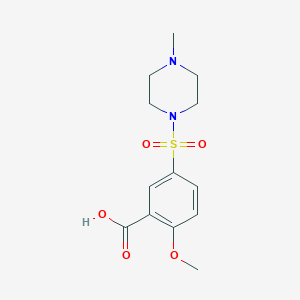
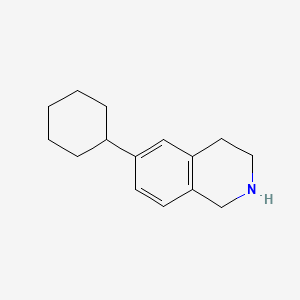
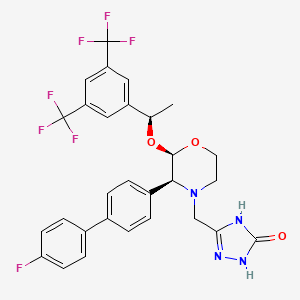
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)

